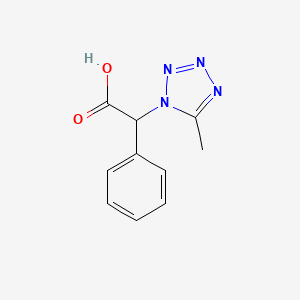

(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid

Description

(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.22 g/mol . It is characterized by the presence of a tetrazole ring substituted with a methyl group and a phenylacetic acid moiety. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .

Properties

IUPAC Name |

2-(5-methyltetrazol-1-yl)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-7-11-12-13-14(7)9(10(15)16)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKQTPYMKLCTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424399 | |

| Record name | (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876716-32-4 | |

| Record name | (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical [3+2] Cycloaddition Method

The conventional route to 5-substituted 1H-tetrazoles involves the [3+2] cycloaddition of sodium azide with nitriles under appropriate conditions. This reaction forms the tetrazole ring by cycloaddition of the azide ion to the nitrile carbon.

- Early methods used hazardous reagents such as hydrazoic acid and hydrogen cyanide, which are highly toxic and explosive.

- Modern methods replace these with sodium azide and ammonium salts (e.g., ammonium chloride) in polar solvents like dimethylformamide (DMF).

- Typical reaction conditions: heating at 100–125 °C for several hours, sometimes assisted by microwave irradiation to reduce reaction time and improve yields.

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted to accelerate the cycloaddition reaction, offering:

- Significant reduction in reaction time (from tens of hours to minutes).

- Improved yields (often 63–99%).

- Enhanced purity of the tetrazole products.

For example, the reaction of 3-phenylpropionitrile with sodium azide and triethylammonium chloride in DMF under microwave conditions produced 5-phenethyl-1H-tetrazole in 69% yield after 2 hours, compared to 79% yield after 40 hours under conventional heating.

Catalyzed Methods

Catalysts such as zinc bromide, acetic acid, bismuth chloride, and heterogeneous catalysts like Pd/Co nanoparticles on carbon nanotubes have been employed to:

- Improve reaction rates.

- Increase yields (up to 99%).

- Facilitate easier separation and environmentally benign conditions.

Hydrolysis of Tetrazole Esters to Acids

An alternative preparation involves:

- Starting from 1H-tetrazole-5-ethyl acetate.

- Hydrolysis using zinc chloride or cadmium chloride powders to yield 1H-tetrazole-5-acetic acid.

However, this method suffers from low yields (max ~54%) and the use of toxic metal chlorides, posing challenges for industrial application and product separation.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|

| Classical [3+2] cycloaddition | Sodium azide, nitrile, ammonium chloride, DMF, heat (100–125 °C) | Simple, well-established | Long reaction times, hazardous reagents in older methods | 60–90% |

| Microwave-assisted cycloaddition | Same reagents, microwave irradiation | Short reaction times, high yields | Requires microwave equipment | 63–99% |

| Catalyzed cycloaddition | ZnBr2, AcOH, BiCl3, Pd/Co nanoparticles | High yields, environmentally benign | Catalyst cost, separation steps | 80–99% |

| Suzuki coupling + hydrogenolysis | Pd catalyst, aryl boronic acid, Cs2CO3, H2, Pd/C | Modular, high purity, scalable | Multiple steps | High (not specified) |

| Hydrolysis of tetrazole esters | ZnCl2 or CdCl2, hydrolysis | Direct acid formation | Low yield, toxic reagents | Up to 54% |

Research Findings and Notes

- Microwave-assisted synthesis significantly improves efficiency and yield compared to conventional heating.

- Catalysts such as Pd/Co nanoparticles enhance reaction rates and facilitate greener processes.

- The Suzuki coupling approach allows modular synthesis, enabling variation of the aryl group.

- Hydrolysis methods using metal chlorides are less favorable due to toxicity and low yields.

- Purification typically involves acidification and extraction with ethyl acetate, followed by chromatographic techniques if necessary.

- Safety considerations are paramount due to the toxicity and explosiveness of azides and some catalysts.

Chemical Reactions Analysis

Reactivity of the Tetrazole Ring

The tetrazole ring exhibits nucleophilic reactivity at its nitrogen atoms and participates in hydrogen bonding and metal coordination.

Alkylation and Acylation

The tetrazole’s nitrogen atoms undergo alkylation or acylation under basic conditions. For example:

-

Reaction with methyl iodide in DMF yields 1-methyl-5-methyltetrazole derivatives via N-alkylation .

-

Acylation with acetyl chloride forms 1-acetyl-5-methyltetrazole , enhancing lipophilicity.

Cycloaddition Reactions

The tetrazole ring participates in 1,3-dipolar cycloadditions with nitriles or alkynes. For instance:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, DMF, 60°C | N-methyl derivative | 78% | |

| Cycloaddition | PhCN, NaN₃, CuSO₄ | 1,5-diaryl tetrazole | 85% |

Carboxylic Acid Reactivity

The acetic acid group undergoes typical carboxylic acid transformations:

Esterification

Reaction with methanol in the presence of H₂SO₄ produces the methyl ester:

This reaction proceeds with >90% efficiency under reflux.

Amide Formation

Coupling with amines via EDC/HOBt activates the carboxylic acid, yielding amides:

Phenyl Ring Modifications

The phenyl group undergoes electrophilic aromatic substitution (EAS):

Nitration

Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position:

Yields range from 60–70% depending on reaction time .

Halogenation

Bromination with Br₂/FeBr₃ produces 4-bromo-phenyl derivatives , enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Metal Coordination and Chelation

The tetrazole moiety acts as a polydentate ligand:

Zinc Coordination

In enzymatic systems, the tetrazole’s nitrogen atoms coordinate with Zn²⁺ ions, displacing water molecules in metalloproteases . This interaction is critical for its role as a bioisostere of carboxylic acids in drug design.

Copper-Mediated Reactions

The compound forms stable complexes with Cu(I) in click chemistry, facilitating triazole synthesis .

Multicomponent Reactions (MCRs)

The compound participates in Ugi-type reactions:

Ugi-Tetrazole Reaction

Combining with aldehydes, amines, and isocyanides in methanol yields tetrazole-peptoid hybrids with antimicrobial activity .

| Component | Role | Product Functionality |

|---|---|---|

| Aldehyde | Electrophile | Aryl/alkyl side chain |

| Amine | Nucleophile | Amino acid mimic |

| Isocyanide | 1,3-dipole source | Tetrazole linkage |

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition at 220°C, attributed to tetrazole ring scission.

Hydrolytic Resistance

The tetrazole ring resists hydrolysis under physiological conditions (pH 7.4, 37°C), unlike imidazoles .

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) via hydrogen bonding between the tetrazole’s nitrogen and Ser/Thr residues (bond length: 2.7–2.8 Å) .

Comparative Reactivity

The methyl group at position 5 enhances stability and directs regioselectivity in electrophilic reactions:

| Substituent | Reactivity Trend | Example Reaction |

|---|---|---|

| 5-CH₃ | Increased N1 alkylation | 78% yield with CH₃I |

| 5-H | Lower thermal stability | Decomposes at 180°C |

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrazole ring, which is known for its nitrogen-rich structure that can mimic carboxylic acids in biological systems. This property allows it to serve as a bioisostere, enhancing the pharmacological profile of drugs by improving their metabolic stability and bioavailability.

Medicinal Chemistry

Pharmacological Activity :

Tetrazole derivatives, including (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid, have been investigated for their potential therapeutic effects. They are known to exhibit antimicrobial properties and have been studied as enzyme inhibitors. For instance, the compound's structure allows it to interact with various biological targets, potentially leading to the development of new antibiotics or anti-inflammatory agents .

Case Studies :

Research has shown that tetrazole compounds can inhibit bacterial growth effectively against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in antibiotic resistance studies . The incorporation of the tetrazole moiety into drug design has been linked to enhanced activity against resistant strains of bacteria.

Organic Synthesis

Synthetic Applications :

this compound serves as a valuable intermediate in organic synthesis. It can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a key building block for more complex molecules.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms oxidized products when reacted with strong oxidizers | Sodium azide, Zinc salts |

| Reduction | Can be reduced under specific conditions to yield different derivatives | Various organic solvents |

| Substitution | Participates in nucleophilic substitution reactions at the tetrazole ring | Dimethylformamide, Acetonitrile |

Materials Science

Industrial Applications :

In industry, this compound is utilized in producing advanced materials such as polymers and coatings. Its unique properties contribute to developing materials with enhanced performance characteristics, such as improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and phenylacetic acid moiety can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired effects in research or therapeutic applications .

Comparison with Similar Compounds

(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid can be compared with similar compounds such as:

(5-methyl-1H-tetrazol-1-yl)(phenyl)methanol: This compound has a similar structure but with a hydroxyl group instead of a carboxylic acid group.

(5-methyl-1H-tetrazol-1-yl)(phenyl)ethanol: Similar to the above, but with an ethyl group.

(5-methyl-1H-tetrazol-1-yl)(phenyl)propanoic acid: This compound has a propanoic acid group instead of an acetic acid group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Biological Activity

(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid is a compound belonging to the tetrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. The tetrazole ring is recognized for its ability to mimic carboxylic acids, making it a valuable bioisostere in drug design. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The molecular formula of this compound is CHNO with a molecular weight of approximately 218.216 g/mol. The compound features a tetrazole ring that enhances its stability and resistance to metabolic degradation compared to traditional carboxylic acids .

The biological activity of this compound primarily stems from its interaction with various biological targets:

- Biochemical Pathways : The tetrazole ring acts as a biomimic of carboxylic acids, allowing it to engage in similar biochemical interactions, such as enzyme inhibition and receptor binding.

- Pharmacodynamics : The compound's pharmacodynamic properties can vary based on the electron distribution within receptor sites. Its nitrogen atoms can act as hydrogen bond acceptors, potentially enhancing binding affinity .

- Resistance to Metabolism : Unlike carboxylic acids, tetrazoles are resistant to numerous metabolic pathways, which may prolong their therapeutic effects in vivo .

Antimicrobial Activity

Research has indicated that derivatives of tetrazoles, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Hypoglycemic Activity

A study evaluating a series of tetrazole derivatives found that certain compounds exhibited hypoglycemic effects in glucocorticoid-induced insulin resistance models. Docking studies suggested that these compounds could interact with key enzymes involved in glucose metabolism . Although specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy in glucose regulation.

Antitumor Activity

The presence of the tetrazole moiety has been linked to cytotoxicity against various cancer cell lines. Compounds containing the tetrazole ring demonstrated significant activity against human glioblastoma and melanoma cells, indicating that this compound may also possess antitumor properties .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid?

- Methodological Answer : The compound can be synthesized via two primary routes:

Ester Hydrolysis : Ethyl 2-(5-methyl-1H-tetrazol-1-yl)phenylacetate undergoes base-mediated hydrolysis (e.g., NaOH or KOH) followed by acidification to yield the carboxylic acid derivative. This method is analogous to the synthesis of 1H-tetrazole-5-acetic acid derivatives .

Coupling Reactions : Direct coupling of phenylacetic acid derivatives with 5-methyl-1H-tetrazole using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF .

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete conversion.

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR (1H/13C) : Assign peaks for the phenyl ring (δ 7.2–7.5 ppm), acetic acid moiety (δ 3.6–4.0 ppm for CH2), and tetrazole protons (δ 8.5–9.0 ppm) .

- X-ray Crystallography : Use SHELX (SHELXL for refinement) to resolve bond lengths and angles. Validate hydrogen bonding interactions (e.g., tetrazole N–H···O with acetic acid) via PLATON .

- IR Spectroscopy : Confirm tetrazole ring vibrations (~1500 cm⁻¹) and carboxylic acid O–H stretch (~2500–3000 cm⁻¹) .

Q. How does pH influence the stability and solubility of this compound?

- Methodological Answer : The compound is stable across a wide pH range (2–12) due to the tetrazole ring’s resilience. However, solubility varies:

- Acidic conditions : Protonation of the tetrazole enhances water solubility.

- Basic conditions : Deprotonation of the carboxylic acid group improves solubility in polar solvents.

- Experimental Tip : Use co-solvents (e.g., DMSO:water mixtures) for in vitro assays requiring neutral pH .

Advanced Research Questions

Q. How can regioselectivity challenges in tetrazole substitution be addressed during synthesis?

- Methodological Answer :

- Protecting Groups : Temporarily protect the tetrazole’s N–H group (e.g., with Boc or Trt) to direct substitution to the phenyl ring’s para position .

- Catalytic Control : Use Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated phenylacetic acid precursors to ensure precise regioselectivity .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict favorable substitution sites by analyzing charge distribution and steric hindrance .

Q. What strategies resolve discrepancies in crystallographic refinement for this compound?

- Methodological Answer :

- Twin Refinement : Use SHELXL’s TWIN command to model twinned crystals, common in tetrazole derivatives due to symmetry .

- Hydrogen Bond Analysis : Validate H-bond networks (e.g., tetrazole N–H···O=C interactions) using Mercury or OLEX2. Discrepancies may indicate disordered solvent molecules .

- Validation Tools : Cross-check refinement with RIGU and ADDSYM in PLATON to detect missed symmetry .

Q. How can in vitro bioactivity assays be designed to evaluate auxin-like properties?

- Methodological Answer : Adapt plant tissue culture protocols (e.g., chickpea regeneration):

Shoot Induction : Use MS medium supplemented with 2.0 mg dm⁻³ BAP and 1.0 mg dm⁻³ this compound. Monitor shoot proliferation over 3–4 weeks .

Rooting Efficiency : Test semi-strength MS medium with 0.5–1.0 mg dm⁻³ compound. Compare with IBA/NAA controls to assess auxin-like activity .

- Key Metric : Root length (>3 cm) and survival rate post-acclimatization (≥70%) indicate bioactivity .

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cyclooxygenase) using GROMACS. Focus on binding energy (ΔG) and ligand efficiency .

- Docking Studies (AutoDock Vina) : Identify potential binding pockets by docking the compound into protein active sites (PDB ID: 1PTH for auxin-binding proteins) .

- ADMET Prediction : Use SwissADME to assess bioavailability, BBB permeability, and CYP450 interactions for pharmacological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.